molecular formula C14H21NO4S B2870046 4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine CAS No. 496015-80-6

4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine

Cat. No.: B2870046
CAS No.: 496015-80-6
M. Wt: 299.39
InChI Key: CBGKZEAGCJUUAT-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine is a chemical compound that features a morpholine ring substituted with a methoxy-methylbenzenesulfonyl group

Preparation Methods

The synthesis of 4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.

Chemical Reactions Analysis

4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Scientific Research Applications

4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine include:

    4-Methoxy-3-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    4-Methoxy-3-methylbenzenesulfonamide: Another derivative with potential biological activity.

    4-Methoxy-3-methylbenzenesulfonic acid: A related compound with different chemical properties. The uniqueness of this compound lies in its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-10-7-13(5-6-14(10)18-4)20(16,17)15-8-11(2)19-12(3)9-15/h5-7,11-12H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGKZEAGCJUUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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